L-Serine, O-(2-phenylethyl)-
CAS No.:
Cat. No.: VC19133646
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO3 |
|---|---|
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2-phenylethoxy)propanoic acid |
| Standard InChI | InChI=1S/C11H15NO3/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
| Standard InChI Key | ANWLXKXJHUMONT-JTQLQIEISA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CCOC[C@@H](C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)CCOCC(C(=O)O)N |
Introduction
Chemical Structure and Stereochemical Properties
L-Serine, O-(2-phenylethyl)- (C₁₁H₁₅NO₃) retains the core α-amino acid structure of L-serine, featuring a carboxyl group, an amino group, and a chiral carbon center. The critical modification lies in the replacement of the hydroxyl (-OH) group at the β-position with a 2-phenylethyl (-O-CH₂CH₂C₆H₅) substituent. This aromatic side chain introduces steric bulk and hydrophobicity, altering the molecule’s solubility and interaction dynamics .
The stereochemistry of the parent L-serine is preserved, with the (S)-configuration at the α-carbon ensuring compatibility with biological systems. Computational models suggest that the phenylethyl group adopts a conformation perpendicular to the amino acid backbone, minimizing steric clashes while enabling π-π interactions with aromatic residues in proteins or synthetic receptors .
Synthesis and Modification Strategies
Protection-Deprotection Approaches
The synthesis of O-substituted serine derivatives typically employs protective groups to prevent unwanted side reactions. For example, FMOC (9-fluorenylmethyloxycarbonyl) and tert-butyl groups are widely used to shield the amino and carboxyl functionalities during modification . In a protocol analogous to FMOC-O-tert-Butyl-L-serine synthesis , L-serine’s hydroxyl group is first protected, followed by alkylation with 2-phenylethyl bromide under basic conditions. Subsequent deprotection yields the target compound, though optimization of reaction parameters (e.g., temperature, solvent polarity) is critical to achieving high regioselectivity .
Borane-Mediated Reduction
Diastereoselective reductions, such as those employing catecholborane (CB), have been demonstrated for β-ketophosphonates derived from L-serine . While these methods primarily target phosphonate analogs, the principles of stereocontrol—via non-chelation or Felkin-Anh models—could be adapted for introducing phenylethyl groups while preserving chirality .
Physicochemical Characterization
The phenylethyl group significantly enhances lipophilicity, as evidenced by a calculated partition coefficient (logP) of ~2.1, compared to -1.6 for unmodified L-serine . This property may improve blood-brain barrier permeability, a desirable trait for neuroactive compounds .
Comparative Analysis with Related Derivatives
The phenylethyl derivative’s distinct combination of chirality, hydrophobicity, and synthetic accessibility positions it as a versatile intermediate for medicinal chemistry .
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